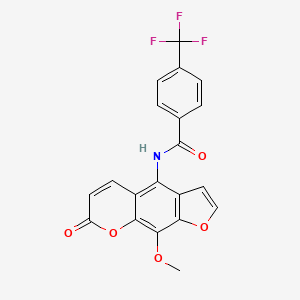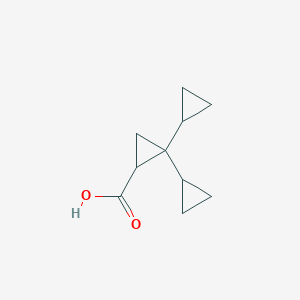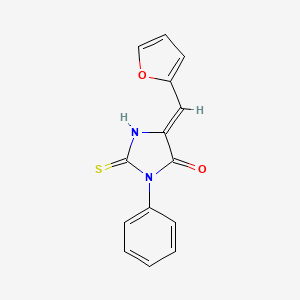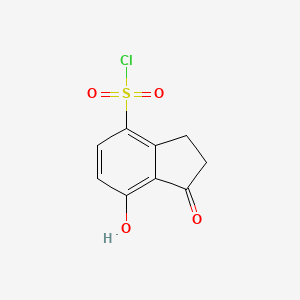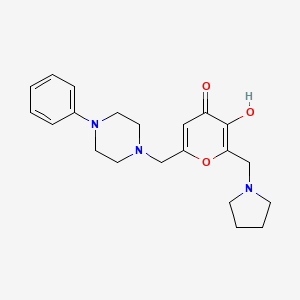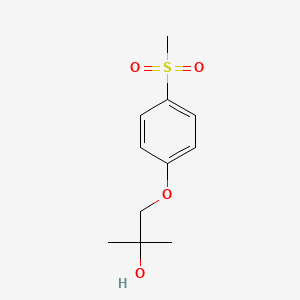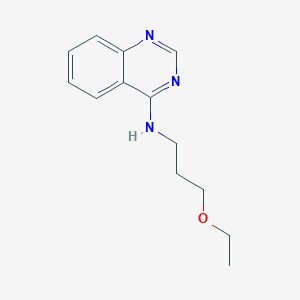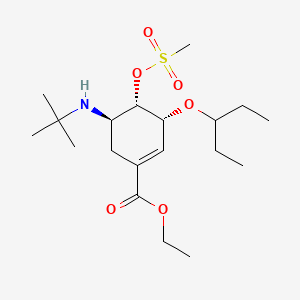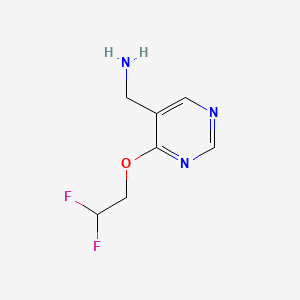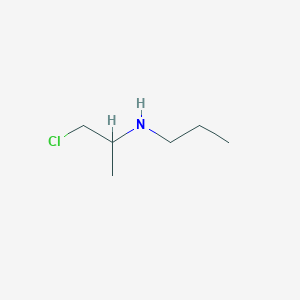![molecular formula C12H14N4O2 B14898574 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide typically involves the reaction of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement. The reaction conditions often include the use of iodine as a catalyst and toluene as a solvent . The process can be summarized as follows:
Condensation: Benzyl carbazate reacts with an aldehyde to form an intermediate.
Oxidative Cyclization: The intermediate undergoes oxidative cyclization in the presence of iodine.
Rearrangement: The resulting product is then rearranged to form the final oxadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.
Substitution: Substitution reactions can occur at the benzyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the death or growth inhibition of the target organisms .
Comparaison Avec Des Composés Similaires
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide can be compared with other oxadiazole derivatives, such as:
1,3,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial and anticancer properties.
1,2,5-Oxadiazole:
1,2,3-Oxadiazole:
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other oxadiazole derivatives .
Propriétés
Formule moléculaire |
C12H14N4O2 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C12H14N4O2/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,17) |
Clé InChI |
XCDRIQAZMFJLGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
